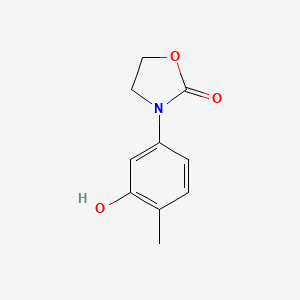

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)-

概要

説明

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is a heterocyclic organic compound belonging to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazolidinone derivatives typically involves the reaction of urea with ethanolamine under microwave irradiation, which generates hot spots and facilitates the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods: Industrial production methods for oxazolidinones often involve large-scale chemical synthesis using diverse synthetic routes. These methods have been extensively studied in both academic and industrial laboratories .

化学反応の分析

Types of Reactions: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for N-arylation, nitromethane for microwave-assisted synthesis, and various bases and solvents to optimize reaction conditions .

Major Products: The major products formed from these reactions include 3-aryl-2-oxazolidinones and other substituted oxazolidinone derivatives .

科学的研究の応用

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- involves the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects . The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .

類似化合物との比較

- Linezolid

- Tedizolid

- Eperezolid

Comparison: 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity compared to other oxazolidinones . Linezolid and tedizolid are well-known oxazolidinone antibiotics with similar mechanisms of action but differ in their spectrum of activity and clinical applications .

生物活性

2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities based on various research findings.

1. Overview of Oxazolidinones

Oxazolidinones are five-membered heterocyclic compounds that have been extensively studied for their pharmacological potential. They are particularly known for their role as antibacterial agents against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococcus) . Additionally, they have shown promising results in anticancer applications .

2. Antimicrobial Activity

Research indicates that 2-oxazolidinones exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxazolidinones can inhibit the growth of various bacteria and fungi. For instance, some derivatives have demonstrated activity against multidrug-resistant strains with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Oxazolidinone Derivative | 4–8 | MRSA |

| Another Derivative | 0.5–1.0 | Mycobacterium tuberculosis |

3. Anticancer Activity

The anticancer potential of 2-oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- has been evaluated in various studies. One study assessed its cytotoxic effects on human cancer cell lines using the MTT assay, revealing that this compound exhibited selective inhibitory effects on tumor cells compared to non-tumor cells .

Case Study: Cytotoxicity Assessment

In a specific case study involving several human cancer cell lines (MGC-803, CNE-2, SK-OV-3, and NCI-H460), the compound demonstrated:

- IC50 Values : The IC50 values ranged significantly among different cell lines, indicating varying sensitivity.

| Cell Line | IC50 (μM) |

|---|---|

| MGC-803 | 14.9 |

| CNE-2 | 21.02 |

| SK-OV-3 | 10.44 |

| NCI-H460 | 24.14 |

The compound showed a notable increase in cytotoxicity when compared to standard chemotherapeutic agents like cisplatin, suggesting its potential as a new anticancer agent .

The mechanism by which 2-oxazolidinone induces cytotoxicity appears to involve cell cycle arrest and apoptosis induction. Flow cytometric analysis revealed that treatment with the compound led to an increase in G1 phase cells while decreasing S phase cells, indicating a possible mechanism for its growth-inhibitory effects .

5. Structure-Activity Relationship (SAR)

The introduction of specific functional groups in the oxazolidinone structure has been shown to enhance biological activity. For example, the incorporation of amino-alcohol moieties significantly improved the anticancer properties of derivatives when tested against various cancer cell lines .

6. Conclusion

The biological activity of 2-Oxazolidinone, 3-(3-hydroxy-4-methylphenyl)- highlights its potential as an antimicrobial and anticancer agent. Ongoing research into its mechanisms and structure-activity relationships will further elucidate its therapeutic applications.

特性

IUPAC Name |

3-(3-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-2-3-8(6-9(7)12)11-4-5-14-10(11)13/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMLYTOBCRGDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612818 | |

| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62072-61-1 | |

| Record name | 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。